Cas no 100-52-7 (Benzaldehyde)

Benzaldehyd ist eine farblose bis gelbliche Flüssigkeit mit charakteristischem Geruch nach Bittermandeln. Als aromatischer Aldehyd zeichnet es sich durch seine reaktive Carbonylgruppe aus, die es zu einem vielseitigen Zwischenprodukt in der chemischen Synthese macht. Ein wesentlicher Vorteil ist seine Rolle als Ausgangsmaterial für die Herstellung von Duftstoffen, Aromastoffen (z.B. für die Lebensmittelindustrie), Pharmazeutika und Feinchemikalien. Aufgrund seiner Fähigkeit, leicht Kondensations-, Oxidations- oder Reduktionsreaktionen einzugehen, ist es ein wertvoller Baustein in organischen Syntheseprozessen. Seine Reinheit und definierte chemische Eigenschaften gewährleisten reproduzierbare Ergebnisse in Forschung und industrieller Produktion.
Benzaldehyde structure
Benzaldehyde structure
Product Name:Benzaldehyde
CAS-Nr.:100-52-7
MF:C7H6O
MW:106.121942043304
MDL:MFCD00003299
CID:35094
PubChem ID:24866203
Update Time:2025-09-23

Benzaldehyde Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Benzaldehyde
    • ARTIFICIAL ESSENTIAL OIL OF ALMOND
    • BALD
    • BENZENECARBONAL
    • BENZOIC ALDEHYDE
    • BENZYL ALDEHYDE
    • BITTER ALMOND OIL
    • FEMA 2127
    • OIL OF BITTER ALMOND
    • phenylmethanal
    • Almond artificial essential oil
    • Artifical essential oil of almond
    • Artificial Almond Oil
    • Artificial bitter almond oil
    • Benzaldehyde FFC
    • Benzaldehyde Solution
    • BENZALDEHYDE(AS)
    • Benaldehyde
    • Benzaldehyd
    • Benzaldehyde (List CheMical)
    • Benzaldehyde,redistilled,AcroSeal
    • Benzoylhydride
    • Benzyaldehyde
    • NA 1989
    • NCI-C56133
    • Benzenecarboxaldehyde
    • Benzenemethylal
    • Benzene carbaldehyde
    • Benzene carboxaldehyde
    • benzanoaldehyde
    • Benzylaldehyde
    • Benzoyl hydride
    • Caswell No. 076
    • Synthetic oil of bitter almond
    • Benzaldehyde (natural)
    • Benzadehyde
    • FEMA No. 2127
    • Phenylformaldehyde
    • Artificial bi
    • Benzoic acid aldehyde
    • NSC 7917
    • SCHEMBL573
    • Ald3-H_000012
    • DTXCID90134
    • Benzaldehyde, for synthesis, 95.0%
    • BENZALKONIUM CHLORIDE IMPURITY B [EP IMPURITY]
    • Benzaldehyde, purum, >=98.0% (GC)
    • GLYCOPYRRONIUM BROMIDE IMPURITY F [EP IMPURITY]
    • Benzaldehyde, SAJ special grade, >=98.0%
    • TRIBENOSIDE IMPURITY C (EP IMPURITY)
    • EPA Pesticide Chemical Code 008601
    • benzaldeyde
    • AI3-09931
    • WLN: VHR
    • EINECS 202-860-4
    • Aromatic aldehyde
    • BDBM60953
    • HSDB 388
    • BENZOYLL PEROXIDE HYDROUS IMPURITY A (EP IMPURITY)
    • InChI=1/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6
    • Benzaldehyde, purified by redistillation, >=99.5%
    • GLYCOPYRRONIUM BROMIDE IMPURITY F (EP IMPURITY)
    • benzaldehvde
    • Benzaldehyde, natural, >=98%, FCC, FG
    • BIDD:ER0249
    • BENZYL ALCOHOL IMPURITY A (EP IMPURITY)
    • TRIBENOSIDE IMPURITY C [EP IMPURITY]
    • UNII-TA269SD04T
    • Benzaldehyde [NF]
    • EC 202-860-4
    • 55279-75-9
    • BENZALDEHYDE [USP IMPURITY]
    • FENTANYL IMPURITY E (EP IMPURITY)
    • Benzaldehyde, European Pharmacopoeia (EP) Reference Standard
    • HYDROUS BENZOYL PEROXIDE IMPURITY A [EP IMPURITY]
    • PhCHO
    • BENZALDEHYDE [HSDB]
    • Q372524
    • BENZALDEHYDE [MI]
    • NSC-7917
    • BENZALDEHYDE [II]
    • BENZALDEHYDE (II)
    • Benzaldehyde, puriss. p.a., >=99.0% (GC)
    • phenyl-methanone
    • Benzaldehyde, United States Pharmacopeia (USP) Reference Standard
    • NCGC00091819-01
    • FENTANYL CITRATE IMPURITY E [EP IMPURITY]
    • MFCD00003299
    • Flavor and Extract Manufacturers' Association No. 2127
    • NSC7917
    • FENTANYL IMPURITY E [EP IMPURITY]
    • BENZOYLL PEROXIDE HYDROUS IMPURITY A [EP IMPURITY]
    • benzaldehye
    • Ald3.1-H_000160
    • DB-023673
    • SR-01000944375
    • BENZALDEHYDE [FHFI]
    • Benzaldehyde, AR, >=99%
    • Benzene methylal
    • AMFETAMINE SULFATE IMPURITY D (EP IMPURITY)
    • Benzaldehyde 2000 microg/mL in Dichloromethane
    • A800226
    • Tox21_113244
    • Benzaldehyde,(S)
    • AMFETAMINE SULFATE IMPURITY D [EP IMPURITY]
    • NCGC00091819-02
    • Benzaldehyde-carbonyl-13C
    • Benzoylwasserstoff
    • D02314
    • F1294-0144
    • 100-52-7
    • Benzene carcaboxaldehyde
    • benzenecarbaldehyde
    • TA269SD04T
    • BENZALDEHYDE [VANDF]
    • PS-11959
    • Ald3.1-H_000479
    • Benzaldehyde, Pharmaceutical Secondary Standard; Certified Reference Material
    • CHEMBL15972
    • NCGC00091819-03
    • CCG-266041
    • ghl.PD_Mitscher_leg0.170
    • Benzaldhyde
    • Benzaldehyde, analytical standard
    • SR-01000944375-1
    • BDBM50139371
    • benzaidehyde
    • STL194067
    • UN1990
    • 8013-76-1
    • B2379
    • Benzaldehyde (NF)
    • s5574
    • CCRIS 2376
    • CHEBI:17169
    • DTXSID8039241
    • BENZALDEHYDE (MART.)
    • AKOS000119172
    • Benzaldehyde [UN1990] [Class 9]
    • C00261
    • Benzaldehyde, ReagentPlus(R), >=99%
    • HYDROUS BENZOYL PEROXIDE IMPURITY A (EP IMPURITY)
    • Tox21_200634
    • BENZALKONIUM CHLORIDE IMPURITY B (EP IMPURITY)
    • Benzaldehyde-formyl-d
    • Benzaldehyde 1000 microg/mL in Dichloromethane
    • Benzaldehyde, methyl-
    • BENZALDEHYDE [MART.]
    • BENZALDEHYDE (USP IMPURITY)
    • C7H6O
    • NCGC00258188-01
    • Benzaldehyde-alpha-d1
    • FENTANYL CITRATE IMPURITY E (EP IMPURITY)
    • Tox21_113069
    • NS00008510
    • (phenyl)methanone
    • BENZALDEHYDE [FCC]
    • Phenylmethanal benzenecarboxaldehyde
    • Benzaldehyde, >=98%, FG, FCC
    • BENZYL ALCOHOL IMPURITY A [EP IMPURITY]
    • Benzaldehyde, Vetec(TM) reagent grade, 98%
    • 2vj1
    • BENZALDEHYDE [USP-RS]
    • Ald3.1-H_000798
    • CAS-100-52-7
    • C00193
    • Benzaldehyde, LR, >=99%
    • MDL: MFCD00003299
    • Inchi: 1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H
    • InChI-Schlüssel: HUMNYLRZRPPJDN-UHFFFAOYSA-N
    • Lächelt: O=CC1C=CC=CC=1
    • BRN: 471223

Berechnete Eigenschaften

  • Genaue Masse: 106.04200
  • Monoisotopenmasse: 106.041865
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 8
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 72.5
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • XLogP3: 1.5
  • Topologische Polaroberfläche: 17.1
  • Molekulargewicht: 106.12

Experimentelle Eigenschaften

  • Farbe/Form: Das reine Produkt ist farblose Flüssigkeit, und das Industrieprodukt ist farblose bis hellgelbe Flüssigkeit mit Bittermandelgeruch.
  • Dichte: 1.044 g/cm3 at 20 °C(lit.)
  • Schmelzpunkt: −26 °C (lit.)
  • Siedepunkt: 178-179 °C(lit.)
  • Flammpunkt: Fahrenheit: 147.2° f
    Celsius: 64° c
  • Brechungsindex: n20/D 1.545(lit.)
  • PH: 5.9 (1g/l, H2O)
  • Löslichkeit: H2O: soluble100mg/mL
  • Wasserteilungskoeffizient: <0.01 g/100 mL at 19.5 ºC
  • Stabilität/Haltbarkeit: Stable. Combustible. Incompatible with strong oxidizing agents, strong acids, reducing agents, steam. Air, light and moisture-sensitive.
  • PSA: 17.07000
  • LogP: 1.49910
  • Geruch: Characteristic odor or volatile oil of almond
  • Brechungsindex: Index of refraction: 1.5456 at 20 °C/D
  • Merck: 1058
  • Dampfdruck: 4 mmHg ( 45 °C)
  • Sensibilität: Air Sensitive
  • FEMA: 2127
  • pka: 14.90(at 25℃)
  • Gefrierpunkt: -56℃
  • Löslichkeit: Es ist leicht löslich in Wasser, mit einemL?slichkeit of 0.3% in water at 20 ℃, and can be miscible with ethanol, ether, benzene, chloroform, etc.

Benzaldehyde Sicherheitsinformationen

Benzaldehyde Zolldaten

  • HS-CODE:2912210000
  • Zolldaten:

    China Zollkodex:

    2912210000

    Übersicht:

    2912210000 Benzaldehyd.Regulierungsbedingungen:nothing.VAT:17.0%.Steuerrückerstattungssatz:9.0%.Mindesttarif:5,5%.Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenVerwendung zu, Aussehen von Tetraformaldehyd

    Zusammenfassung:

    2912210000 Benzaldehyd. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.Niedrigster Tarif:5.5%.Allgemeiner Tarif:30.0%

Benzaldehyde Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
B119740-1g
Benzaldehyde
100-52-7
1g
$ 81.00 2023-04-19
TRC
B119740-25g
Benzaldehyde
100-52-7
25g
$ 91.00 2023-04-19
TRC
B119740-100g
Benzaldehyde
100-52-7
100g
$ 119.00 2023-04-19
TRC
B119740-250g
Benzaldehyde
100-52-7
250g
$ 249.00 2023-04-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
12010-250ML-F
Benzaldehyde
100-52-7 ≥99.0%
250ML
¥576.82 2022-02-23
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
12010-1L-F
Benzaldehyde
100-52-7 ≥99.0%
1L
¥1297.85 2022-02-23
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
B1334-2ML
Benzaldehyde
100-52-7 99%
2ml
¥188.7 2023-10-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
B1334-250ML
Benzaldehyde
100-52-7 99%
250ml
¥341.28 2023-10-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
B1334-100G
Benzaldehyde
100-52-7 99%
100g
¥531.85 2023-10-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
B1334-1L
Benzaldehyde
100-52-7 99%
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¥523.3 2023-10-18

Benzaldehyde Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: 4-Chlorobenzenethiol ,  Phosphoric acid ,  Oxygen Catalysts: Vanadium trichloride ,  N-[(2-Hydroxyphenyl)methylene]-L-serine methyl ester Solvents: Acetone
Referenz
Unexpected Catalyzed C:C Bond Cleavage by Molecular Oxygen Promoted by a Thiyl Radical
Baucherel, Xavier; Uziel, Jacques; Juge, Sylvain, Journal of Organic Chemistry, 2001, 66(13), 4504-4510

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Catalysts: Molybdenum carbide (Mo2C) Solvents: Ethanol ;  3 h, 280 °C
Referenz
Supported β-Mo2C on Carbon Materials for Kraft Lignin Decomposition into Aromatic Monomers in Ethanol
Wu, Kejing; Wang, Junbo; Zhu, Yingming ; Wang, Xueting; Yang, Chunyan; et al, Industrial & Engineering Chemistry Research, 2019, 58(28), 12602-12610

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: 9,10-Dicyanoanthracene Solvents: 3-Methoxy-2,2-bis(methoxymethyl)-1-propanol
Referenz
Microreactor-controlled product selectivity in photosensitized oxidation of alkenes. Electron transfer versus energy transfer pathways
Fu, Xiao-Gang; Zhang, Li-Ping; Wu, Li-Zhu; Tung, Chen-Ho, Journal of Photoscience, 2003, 10(1), 175-180

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Nitric acid Solvents: Dichloromethane ;  rt; 1 h, rt
Referenz
Oxidation of benzylic alcohols and ethers to carbonyl derivatives by nitric acid in dichloromethane
Strazzolini, Paolo; Runcio, Antonio, European Journal of Organic Chemistry, 2003, (3), 526-536

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Catalysts: tert-Butyl peroxide ,  (SP-5-14)-Chloro[1,2,3,7,8,12,13,17,18,19-decadehydro-5,10,15-tris(2,6-difluorop… Solvents: Acetonitrile ;  20 h, rt
Referenz
Catalytic hydrocarbon oxidation by iron complex of 5,10,15-tris(difluorophenyl)corrole via activation of hydroperoxides
Pariyar, Anand; Bose, Suranjana; Biswas, Achintesh Narayan; Das, Purak; Bandyopadhyay, Pinaki, Catalysis Communications, 2013, 32, 23-27

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide ,  Oxygen Catalysts: 9,10-Dicyanoanthracene Solvents: Acetonitrile ,  Water ;  8 h
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referenz
Photosensitized oxidation of alkenes with dendrimers as microreactors: controllable selectivity between energy and electron transfer pathway
Yuan, Zhao; Zheng, Shaojun; Zeng, Yi; Chen, Jinping; Han, Yongbin; et al, New Journal of Chemistry, 2010, 34(4), 718-722

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Oxygen Solvents: Acetonitrile
Referenz
Selective autoxidation of electron-rich substrates under elevated oxygen pressures
Correa, Paul E.; Hardy, Gordon; Riley, Dennis P., Journal of Organic Chemistry, 1988, 53(8), 1695-702

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Hexakis[μ-(diphenylphosphinato-κO:κO′)]tetra-μ3-oxotetramanganese Solvents: Dichloromethane ;  2 h, rt
Referenz
Oxidative catalysis by Mn4O46+ cubane complexes
Carrell, Thomas G.; Cohen, Shari; Dismukes, G. Charles, Journal of Molecular Catalysis A: Chemical, 2002, 187(1), 3-15

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Lithium perchlorate Catalysts: N-Hydroxyphthalimide Solvents: Acetonitrile ;  10 min, rt
1.2 8.3 h, rt
Referenz
Electrochemical alcohols oxidation mediated by N-hydroxyphthalimide on nickel foam surface
Behrouzi, Leila; Bagheri, Robabeh; Mohammadi, Mohammad Reza; Song, Zhenlun; Chernev, Petko; et al, Scientific Reports, 2020, 10(1),

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Oxygen-18 Catalysts: Carbon nitride (C3N4) Solvents: Hexadecyltrimethylammonium bromide ,  Water ;  5 h, rt
Referenz
Heterogeneous carbon nitride photocatalyst for C-C bond oxidative cleavage of vicinal diols in aerobic micellar medium
Niu, Tengfei; Chen, Shengjun; Hong, Mei; Zhang, Tianhao; Chen, Jiayang; et al, Green Chemistry, 2020, 22(15), 5042-5049

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Catalysts: Choline chloride ,  Imidazole ;  150 °C
Referenz
Insights into alkaline choline chloride-based deep eutectic solvents pretreatment for Populus deltoides: Lignin structural features and modification mechanism
Li, Haichao; et al, International Journal of Biological Macromolecules, 2021, 193, 319-327

Herstellungsverfahren 12

Reaktionsbedingungen
1.1R:O2, C:Mn, C:Al2O3, C:Ag
Referenz
Probing the effects of plasma-induced surface species in ring-opening process of toluene decomposition via plasma-excited TPD and in situ DRIFTS
By Sun, Yuhai et al, Journal of Cleaner Production, 2022, 371, 133332

Herstellungsverfahren 13

Reaktionsbedingungen
1.1R:R:O2, S:THF, 1 h, rt
1.2S:MeOH, 0.5 h, rt
Referenz
Sterically Regulated α-Oxygenation of α-Bromocarbonyl Compounds Promoted Using 2-Aryl-1,3-dimethylbenzimidazolines and Air
By Hasegawa, Eietsu et al, ACS Omega, 2020, 5(13), 7651-7665

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Manganese oxide (silicalite/silica-supported) Solvents: p-Xylene ;  220 °C
Referenz
Controllable cyanation of carbon-hydrogen bonds by zeolite crystals over manganese oxide catalyst
Wang, Liang; Wang, Guoxiong; Zhang, Jian; Bian, Chaoqun; Meng, Xiangju; et al, Nature Communications, 2017, 8,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: 9,10-Dicyanoanthracene Catalysts: Sodium laurate ,  Octyltrimethylammonium bromide Solvents: Water
1.2 Reagents: Oxygen
Referenz
Controllable Selectivity of Photosensitized Oxidation of Olefins Included in Vesicles
Li, H.-R.; Wu, L.-Z.; Tung, C.-H., Tetrahedron, 2000, 56(38), 7437-7442

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Poly(vinylpyrrolidone) ,  Gold alloy, base, Au 50,Pd 50
Referenz
Compositional Effect in AuPd Bimetallic Nanoparticles Towards Product Selectivity during Aerobic Oxidation of α-Hydroxy Esters and Phosphonates
Bhattacharya, Tamalika; Majumdar, Biju; Sarma, Tridib K., ChemistrySelect, 2016, 1(16), 5265-5269

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: tert-Butyl hydroperoxide ,  Potassium carbonate Catalysts: Gold(1+), (tetra-μ-chlorodi-μ3-chlorodichlorododecasilver)decakis(triphenylphosp… Solvents: Toluene ;  24 h, 80 °C
Referenz
Size-confined growth of atom-precise nanoclusters in metal-organic frameworks and their catalytic applications
Liu, Lingli; Song, Yongbo; Chong, Hanbao; Yang, Sha; Xiang, Ji; et al, Nanoscale, 2016, 8(3), 1407-1412

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Pyridinium, 1-hexadecyl-, tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κ… Solvents: Chloroform ,  Water ;  30 °C; 80 min, 30 °C
Referenz
Conversion of oximes to carbonyl compounds by triscetylpyridinium tetrakis(oxodiperoxotungsto) phosphate (PCWP)-mediated oxidation with hydrogen peroxide
Ballistreri, Francesco P.; Chiacchio, Ugo; Rescifina, Antonio; Tomaselli, Gaetano; Toscano, Rosa M., Molecules, 2008, 13(6), 1230-1237

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) Solvents: Polyethylene glycol
Referenz
Polyethylene glycol as a nonionic liquid solvent for polyoxometalate catalyzed aerobic oxidation
Haimov, Adina; Neumann, Ronny, Chemical Communications (Cambridge, 2002, (8), 876-877

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Iodosylbenzene Catalysts: (OC-6-12)-Dioxo[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato(2-… Solvents: Benzene
Referenz
Novel reactivities of iodosylbenzene in the catalytic oxygenation of olefins
Gross, Zeev; Mahammed, Atif, Journal of Molecular Catalysis A: Chemical, 1999, 142(3), 367-372

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Reagents: Sodium periodate Catalysts: Ruthenium ,  Carbon Solvents: Acetonitrile ,  Ethyl acetate ,  Water ;  30 min, 25 °C
Referenz
Ru@C as a safety-release RuO3@C catalyst precursor for selective oxidative cleavage of alkenes to aldehydes or ketones and alkynes to 1, 2-diketones
Wang, Yuguang ; Liu, Hengliang ; Cai, Donglin ; Zhou, Jinqiu ; Wu, Mengjing ; et al, Applied Organometallic Chemistry, 2022, 36(10),

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Reagents: Periodic acid (H5IO6) Catalysts: Ruthenium (nanoporous silica-supported) ,  Silica Solvents: Acetonitrile ,  Ethyl acetate ;  > 1 min, 25 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referenz
SBA15-supported nano-ruthenium catalyst for the oxidative cleavage of alkenes to aldehydes under flow conditions
Di Michele, Alessandro; Giovagnoli, Stefano; Filipponi, Paolo; Venturoni, Francesco; Gioiello, Antimo, Tetrahedron Letters, 2021, 86,

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Acetonitrile
Referenz
Formation of 1,2,4-triazoles by cation radical-induced oxidative addition of arylhydrazones of benzaldehyde and butyraldehyde to nitriles
Shine, Henry J.; et al, Journal of Organic Chemistry, 1988, 53(18), 4349-53

Benzaldehyde Raw materials

Benzaldehyde Preparation Products

Benzaldehyde Lieferanten

Suzhou Senfeida Chemical Co., Ltd
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(CAS:100-52-7)Benzaldehyde
Bestellnummer:sfd15249
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Reinheit:99.9%
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(CAS:100-52-7)Benzaldehyde
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Suzhou Senfeida Chemical Co., Ltd
(CAS:100-52-7)Benzaldehyde
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:100-52-7)Benzaldehyde
LE2195;LE3412273;LE10125
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